molecular formula C23H27FN2O4 B5192476 N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide

N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide

Cat. No.: B5192476
M. Wt: 414.5 g/mol
InChI Key: ZZINVHJLJNELHJ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a methoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenylethylamine with a suitable acylating agent to form an intermediate amide. This intermediate is then reacted with a piperidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide
  • N-(4-fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4/c1-29-16-22(27)26-14-11-21(12-15-26)30-20-8-4-18(5-9-20)23(28)25-13-10-17-2-6-19(24)7-3-17/h2-9,21H,10-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZINVHJLJNELHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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